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Compound of Interest

Compound Name: 4-(1H-pyrrol-1-yl)piperidine

Cat. No.: B070647 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-
yl)piperidine

Abstract
4-(1H-pyrrol-1-yl)piperidine is a heterocyclic compound of significant interest to the

pharmaceutical and chemical research sectors. As a structural motif, it combines the saturated,

basic piperidine ring—a cornerstone of many successful drugs—with the aromatic, electron-rich

pyrrole moiety. This unique combination imparts specific physicochemical characteristics that

are critical for its application in drug design, particularly in modulating properties like solubility,

basicity, and receptor-binding interactions. This guide provides a comprehensive analysis of the

core physicochemical properties of 4-(1H-pyrrol-1-yl)piperidine, offering field-proven insights

for researchers, scientists, and drug development professionals. We will delve into its structural

features, empirical and predicted properties, analytical characterization methodologies,

plausible synthetic strategies, and essential safety protocols.

Molecular Structure and Identification
Chemical Identity
The foundational identity of a compound is established through its universally recognized

identifiers. For 4-(1H-pyrrol-1-yl)piperidine, these are:

IUPAC Name: 4-(pyrrol-1-yl)piperidine[1]
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CAS Number: 169751-01-3[1][2]

Molecular Formula: C₉H₁₄N₂[1][2]

Molecular Weight: 150.22 g/mol [1][2]

Canonical SMILES: C1CNCCC1N2C=CC=C2[3]

InChIKey: FUQWPFAUFIMXFV-UHFFFAOYSA-N[1][3]

Core Structural Features
The molecule's behavior is a direct consequence of its architecture. It is composed of two key

heterocyclic systems linked by a C-N bond:

Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In

solution, it predominantly adopts a stable chair conformation to minimize steric strain.[4] The

nitrogen atom in this ring is sp³-hybridized and is the primary center of basicity for the

molecule.

Pyrrole Ring: A five-membered aromatic heterocycle. The nitrogen atom's lone pair of

electrons is delocalized within the ring, contributing to its aromaticity. Consequently, the

pyrrole nitrogen is non-basic. This aromatic ring is attached to the C4 position of the

piperidine ring.

The linkage between the basic piperidine nitrogen and the electron-rich pyrrole ring dictates the

molecule's overall electronic and conformational profile, influencing its interactions with

biological targets.

Physicochemical Properties: A Quantitative
Overview
A compound's journey from a laboratory chemical to a potential therapeutic agent is governed

by its physical and chemical properties. While extensive experimental data for 4-(1H-pyrrol-1-
yl)piperidine is not widely published, a combination of data from chemical suppliers and

computational predictions provides a solid foundation for its characterization.
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Note of Caution: It is critical to distinguish 4-(1H-pyrrol-1-yl)piperidine (aromatic pyrrole ring)

from its saturated analog, 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9). The latter has vastly

different electronic properties and physical data which should not be used interchangeably.

Table 1: Summary of Physicochemical Properties
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Property Value / Observation Source / Method
Significance in
Drug Development

Molecular Formula C₉H₁₄N₂ N/A

Defines the
elemental
composition and
exact mass.

Molecular Weight 150.22 g/mol N/A

Adheres to Lipinski's

Rule of Five (<500

Da), suggesting

potential for good oral

bioavailability.

Appearance
White to off-white

solid/crystals
Supplier Data

Basic quality control

parameter.

LogP (Octanol/Water) 1.41 (Computed)[2] Computational

Indicates moderate

lipophilicity, balancing

aqueous solubility with

membrane

permeability.

Topological Polar

Surface Area (TPSA)
16.96 Å² Computational[2]

Suggests excellent

potential for cell

membrane

penetration and oral

absorption (typically

<140 Å²).

Hydrogen Bond

Donors
1 (Piperidine N-H) Structural Analysis[2]

Influences solubility

and target binding

interactions.

Hydrogen Bond

Acceptors

2 (Piperidine N,

Pyrrole N)
Structural Analysis[2]

Affects solubility and

the potential for

forming hydrogen

bonds with biological

targets.
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Property Value / Observation Source / Method
Significance in
Drug Development

pKa (Basicity)
Not Experimentally

Determined
Prediction

The piperidine

nitrogen is the basic

center. Its pKa is

expected to be slightly

lower than

unsubstituted

piperidine (~11.1) due

to the mild electron-

withdrawing effect of

the pyrrole ring. This

basicity is crucial for

salt formation and

solubility at

physiological pH.

Solubility
Soluble in methanol.

[5]
Experimental[5]

The polar N-H group

and basic nitrogen

suggest moderate

solubility in polar

protic solvents and

aqueous acidic

solutions. Its

moderate LogP

indicates likely

solubility in organic

solvents like DCM and

Chloroform.

| Storage Temperature | 2-8°C | Supplier Recommendation[2] | Suggests the compound may

have limited long-term stability at room temperature. |

Analytical Characterization Workflow
Establishing the identity, purity, and structure of 4-(1H-pyrrol-1-yl)piperidine is a multi-step

process. Each analytical technique provides a unique piece of the puzzle, and together they
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form a self-validating system for quality control.

Sample Handling

Instrumental Analysis Data Interpretation

Sample Receipt
Solution Preparation
(e.g., CDCl3, MeOD)

FT-IR Spectroscopy
Functional Groups

HPLC-UV/MS
(Purity & MW)

Purity

NMR Spectroscopy
(¹H, ¹³C)

Structure

Purity Assessment
(>98%?)

Structural Elucidation

Identity Confirmation

Final Certificate
of Analysis

Click to download full resolution via product page

Caption: A typical analytical workflow for the characterization of 4-(1H-pyrrol-1-yl)piperidine.

Chromatographic Analysis (Purity Assessment)
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for

determining the purity of a non-volatile organic compound. The choice of a reverse-phase

(C18) column is logical as it effectively separates compounds based on polarity, which is

suitable for this moderately lipophilic molecule.

Protocol: HPLC Purity Determination

System Preparation:

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detector: UV-Vis at 220 nm and 254 nm.

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50

Acetonitrile/Water to create a 1 mg/mL stock solution.

Injection: Inject 5 µL of the sample solution.

Gradient Elution:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B.

15-18 min: Hold at 95% B.

18-18.5 min: Return to 5% B.

18.5-22 min: Re-equilibrate at 5% B.

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak

divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Characterization (Structural Elucidation)
Expertise: Spectroscopic methods provide the definitive confirmation of the molecule's

chemical structure.

Nuclear Magnetic Resonance (NMR):

¹H NMR: This technique reveals the proton environment. We expect to see distinct signals

for the two types of pyrrole protons (α and β to the nitrogen) in the aromatic region

(approx. 6.0-7.0 ppm). The piperidine ring protons will appear in the aliphatic region

(approx. 1.5-4.5 ppm), with the proton on the C4 carbon (bearing the pyrrole) being the

most downfield of this group.
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¹³C NMR: This confirms the carbon skeleton. We expect 5 distinct signals for the 9 carbon

atoms due to molecular symmetry: two for the pyrrole ring and three for the piperidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key

expected vibrational bands include:

~3300-3400 cm⁻¹: N-H stretch from the piperidine ring.

~2850-2950 cm⁻¹: Aliphatic C-H stretches from the piperidine ring.

~3100 cm⁻¹: Aromatic C-H stretches from the pyrrole ring.

~1500-1600 cm⁻¹: C=C stretching from the aromatic pyrrole ring.

Mass Spectrometry (MS): This technique confirms the molecular weight. Using a soft

ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak

would be [M+H]⁺ at m/z 151.12. High-resolution mass spectrometry can confirm the

molecular formula to within a few parts per million.

Synthesis and Stability
Plausible Synthetic Strategy
Expertise: A common and efficient method for synthesizing N-substituted pyrroles from primary

amines is the Clauson-Kaas reaction. This approach is highly reliable and uses readily

available starting materials.

Protocol: Synthesis via Clauson-Kaas Reaction

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in glacial acetic acid, add 2,5-

dimethoxytetrahydrofuran (1.05 eq).

Heating: Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the

reaction progress by TLC or LC-MS.

Workup: Once the starting amine is consumed, cool the mixture to room temperature.

Carefully neutralize the acetic acid by pouring the mixture over ice and adding a saturated

solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as

ethyl acetate or dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The resulting crude product can be purified by column

chromatography on silica gel to yield the pure 4-(1H-pyrrol-1-yl)piperidine.

4-Aminopiperidine

Glacial Acetic Acid
Reflux (110-120°C)

2,5-Dimethoxytetrahydrofuran

4-(1H-pyrrol-1-yl)piperidine

Click to download full resolution via product page

Caption: Proposed synthesis of 4-(1H-pyrrol-1-yl)piperidine via the Clauson-Kaas reaction.

Chemical Stability
The compound's stability is generally good under standard conditions. However, the piperidine

moiety makes it susceptible to oxidation over time, especially if exposed to air and light. The

pyrrole ring is generally stable but can be susceptible to strong acids or potent electrophiles.

For long-term use, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is

recommended to preserve its integrity.[2]

Safety and Handling
Trustworthiness: A thorough understanding of a compound's hazards is non-negotiable for safe

laboratory practice. The Globally Harmonized System (GHS) provides a clear framework for

this.

Table 2: GHS Hazard Information for 4-(1H-pyrrol-1-yl)piperidine

Pictogram GHS Code Hazard Statement
Precautionary
Class
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|

alt text

alt text

| H302 | Harmful if swallowed.[1] | Warning | | | H315 | Causes skin irritation.[1] | Warning | | |
H318 | Causes serious eye damage.[1] | Danger | | | H335 | May cause respiratory irritation.[1] |
Warning |

Data sourced from PubChem CID 21922730.[1]

Recommended Handling Procedures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

Skin and Body Protection: Wear a lab coat.

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.

Seek immediate medical attention.

Skin: Remove contaminated clothing and wash the affected area with soap and water.

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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